L-lysyl-L-lysine dihydrochloride functions as an enzyme-cleavable linker []. Linkers are chemical spacers that connect various biomolecules. In this case, L-lysyl-L-lysine dihydrochloride can join multiple biologically active peptides (short chains of amino acids) together [].
The "enzyme-cleavable" aspect refers to the linker's susceptibility to breakdown by specific enzymes within the body. This characteristic allows the linked peptides to be released at a desired location or after a certain amount of time [].
The primary application of L-lysyl-L-lysine dihydrochloride in scientific research lies in its ability to deliver multiple bioactive peptides [, ]. Researchers can attach several peptides to the linker, creating a single molecule with combined functionalities.
For instance, a peptide with targeting properties could be linked to a therapeutic peptide using L-lysyl-L-lysine dihydrochloride. The linker would then deliver the therapeutic peptide to the target site after being cleaved by enzymes [].
L-lysyl-L-lysine dihydrochloride is a dipeptide compound formed by the coupling of two L-lysine molecules. It is characterized by its high solubility and stability, making it a valuable component in various biochemical applications, particularly in cell culture media and peptide synthesis. The chemical formula of L-lysyl-L-lysine dihydrochloride is C₁₂H₂₆N₄O₃·2HCl, and it is recognized for its potential in drug delivery systems and biopharmaceutical production .
L-lysyl-L-lysine dihydrochloride acts as a spacer molecule that connects bioactive peptides. Once delivered into a cell, specific enzymes can cleave the linker, releasing the attached peptides at the desired location and time []. This controlled release allows for targeted delivery and potentially improved therapeutic effects.
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. The products formed depend on the specific conditions and reagents used, such as disulfide-linked peptides from oxidation or functional group modifications from substitution reactions.
L-lysyl-L-lysine dihydrochloride has diverse applications across various fields:
The synthesis of L-lysyl-L-lysine dihydrochloride typically involves:
In industrial settings, automated peptide synthesizers are often employed to facilitate large-scale production.
Interaction studies involving L-lysyl-L-lysine dihydrochloride have focused on its effects on cellular processes and its potential interactions with other biomolecules. Notably, it has been studied for its ability to modulate viral replication dynamics when interacting with amino acids like L-arginine . Further research is needed to fully understand its interaction mechanisms at the molecular level.
L-lysyl-L-lysine dihydrochloride is unique compared to other related compounds due to its enhanced solubility and stability. Here are some similar compounds:
Compound | Description | Solubility/Stability Comparison |
---|---|---|
L-cystine | A dipeptide with lower solubility | Lower than L-lysyl-L-lysine |
L-alanyl-L-tyrosine | Used in cell culture media; different solubility properties | Varies significantly |
L-lysine hydrochloride | A simpler form of lysine with different applications | Less complex structure |
L-lysyl-L-lysine dihydrochloride stands out due to its specific applications in biochemical research and drug delivery systems, highlighting its importance in scientific exploration .
Solid-phase peptide synthesis has emerged as the primary methodology for producing L-lysyl-L-lysine dihydrochloride due to its superior efficiency and automation capabilities [1]. The fluorenylmethyloxycarbonyl (Fmoc) strategy represents the predominant approach, utilizing polyethylene glycol-modified polystyrene resins as solid supports [1].
The standard Fmoc-based SPPS protocol for L-lysyl-L-lysine dihydrochloride synthesis involves sequential amino acid coupling reactions on resin-bound supports. The process begins with the attachment of the first lysine residue, protected as Fmoc-Lys(Boc)-OH, to an appropriate resin such as Wang resin or Rink amide resin [2]. The Fmoc protecting group safeguards the alpha-amino functionality during synthesis and is selectively removed under mild basic conditions using piperidine [3] [4].
The coupling reaction utilizes diisopropylcarbodiimide (DIC) paired with 1-hydroxybenzotriazole (HOBt) or the superior coupling additive 1-hydroxy-7-azabenzotriazole (HOAt) [5] [6]. HOAt demonstrates enhanced coupling yields compared to HOBt, with improvements ranging from 6-32 fold in solution-phase systems and up to 50% reduction in racemization [6]. The coupling efficiency is particularly critical for dipeptide synthesis, where incomplete reactions can significantly impact final product purity.
Temperature optimization plays a crucial role in SPPS protocols for lysine-containing peptides. Research demonstrates that elevated temperatures significantly improve crude peptide purity, with synthesis at 90°C producing 51% improvement in purity compared to room temperature synthesis [7]. The application of microwave heating has proven particularly effective, with cycle times reduced to 4 minutes while maintaining high purity and reducing solvent consumption by 90% [8].
Recent innovations in SPPS include the development of wash-free protocols that eliminate solvent-intensive washing steps through volatile base removal via bulk evaporation [9]. This revolutionary approach reduces waste by up to 95% while maintaining product quality, representing a significant advancement in sustainable peptide manufacturing.
The optimization of SPPS protocols for L-lysyl-L-lysine dihydrochloride requires careful consideration of multiple parameters:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Coupling Time | 30-60 minutes [5] | 95-99% efficiency [10] |
Temperature | 60-90°C [7] | 51% purity improvement [7] |
Resin Loading | 0.35-0.7 mmol/g [11] | Batch size dependent [11] |
Coupling Reagent Excess | 3-5 equivalents [1] | Minimizes incomplete coupling [1] |
Solution-phase synthesis offers advantages for large-scale production of L-lysyl-L-lysine dihydrochloride, particularly when industrial quantities are required [12]. The methodology employs protective group strategies to ensure selective peptide bond formation while preventing unwanted side reactions.
The synthesis typically utilizes Fmoc-Lys(Boc)-OH as the N-terminal amino acid, where the Fmoc group protects the alpha-amino functionality and the tert-butoxycarbonyl (Boc) group protects the epsilon-amino side chain [13] [14]. This dual protection strategy ensures selective coupling at the desired positions while maintaining the lysine side chain integrity throughout the synthesis process.
Carbodiimide-based coupling reagents dominate solution-phase synthesis protocols. N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are the primary coupling agents employed [15] [16]. EDC offers significant advantages over DCC, as the generated urea byproduct is water-soluble, enabling straightforward extraction and purification procedures [16] [17].
The coupling mechanism involves the formation of an O-acylisourea intermediate through carbodiimide activation of the carboxyl group, followed by nucleophilic attack by the amino group of the second lysine residue [18]. This process requires precise pH control, typically maintained between 7.0-8.5, to optimize coupling efficiency while minimizing competing hydrolysis reactions [17].
Reagent | Solubility | Byproduct Removal | Coupling Efficiency | Racemization Risk |
---|---|---|---|---|
DCC [15] | Organic solvents | Filtration required | 85-90% [15] | Moderate [15] |
EDC [16] | Water/Organic | Water extraction | 90-95% [16] | Low [16] |
HATU [6] | DMF/DCM | Washing | 95-98% [6] | Minimal [6] |
The Group-Assisted Purification (GAP) chemistry represents an innovative solution-phase approach that avoids the disadvantages of traditional methods regarding scale-up difficulties and polymer expenses [12]. This methodology enables environmentally friendly synthesis by substantially reducing waste production while maintaining high synthetic efficiency.
Industrial-scale production of L-lysyl-L-lysine dihydrochloride employs sophisticated automated peptide synthesizers designed to handle large reaction volumes while maintaining consistent product quality [19] [20]. These systems range from pilot-scale operations using 10-500 liter reactors to full production facilities capable of synthesizing metric tons of peptide annually [19] [21].
The PeptiPro synthesizer represents advanced industrial-scale instrumentation, covering synthesis scales from 10 millimoles to 5 moles per batch using flow-through column technology [19]. This fully automated system enables production of hundreds of kilograms of peptides annually while maintaining stringent quality control standards. The instrument supports both Good Manufacturing Practice (GMP) and non-GMP production requirements, essential for pharmaceutical applications.
Commercial-scale microwave peptide synthesizers, such as the Liberty PRO, offer production capabilities with reactor volumes up to 15 liters [11]. These systems demonstrate remarkable efficiency improvements, with cycle times 5 times faster than conventional reactors. For a representative 10-mer peptide synthesis at 800 millimole scale, the Liberty PRO completes synthesis in 7.5 hours, producing 2.88 kilograms of crude peptide per day [11].
Synthesizer Type | Reactor Volume | Daily Output | Cycle Time Reduction |
---|---|---|---|
PeptiPro [19] | 10 mmol - 5 mol | 100+ kg/year [19] | Linear scale-up [19] |
Liberty PRO [11] | 15 L | 2.88 kg/day [11] | 5x faster [11] |
Büchi SPPS [22] | 10-300 L | Variable [22] | Custom optimization [22] |
Industrial synthesizers incorporate advanced process analytical technology (PAT) for real-time monitoring of synthesis parameters [23]. Raman spectroscopy enables continuous monitoring of coupling reactions and deprotection steps, resulting in significant solvent reduction while maintaining product quality [23]. This technology represents a paradigm shift toward more efficient and environmentally sustainable peptide manufacturing.
The automation features of industrial synthesizers include gravimetric or volumetric dosing systems with automated pumps, ensuring accurate and reproducible delivery of solvents and reagents [21]. Real-time reaction monitoring allows continuous assessment of reaction parameters including volume, weight, time, temperature, and pH, facilitating immediate process adjustments for maximum efficiency and yield [21].
The purification of L-lysyl-L-lysine dihydrochloride requires sophisticated chromatographic techniques to achieve pharmaceutical-grade purity levels. Reversed-phase high-performance liquid chromatography (RP-HPLC) serves as the primary purification method, utilizing C18 silica stationary phases with water-acetonitrile mobile phase systems [24] [25].
The RP-HPLC purification mechanism relies on hydrophobic interactions between the peptide and the stationary phase, with elution patterns determined by the relative hydrophobicity of the dipeptide compared to synthesis impurities [24]. The binary lysine composition of L-lysyl-L-lysine dihydrochloride results in a relatively hydrophilic character, typically eluting early in the chromatographic run with appropriate gradient conditions.
Parameter | Optimal Conditions | Purity Achievement |
---|---|---|
Column Type | C18 (250 x 4.6 mm) [25] | >95% purity [26] |
Mobile Phase | Water/Acetonitrile + 0.1% TFA [24] | Pharmaceutical grade [24] |
Flow Rate | 1.0-1.5 mL/min [25] | Optimal resolution [25] |
Detection | UV 214 nm [24] | Peptide bond monitoring [24] |
Ion exchange chromatography provides an alternative purification approach, particularly effective for basic peptides like L-lysyl-L-lysine dihydrochloride due to its dual lysine positive charges [25]. However, this technique requires desalting procedures before mass spectrometry analysis due to the high concentrations of non-volatile salts employed in the separation process [25].
Crystallization represents both a purification technique and a method for obtaining the final dihydrochloride salt form [26] [27]. The crystallization process significantly enhances peptide purity and stability, with requirements for initial peptide purity of at least 95% to achieve successful crystal formation [26]. Evaporation crystallization serves as the most commonly employed method for dipeptides, involving the preparation of saturated solutions followed by controlled precipitation [26].
Yield optimization in L-lysyl-L-lysine dihydrochloride synthesis requires systematic evaluation of multiple parameters affecting coupling efficiency and product recovery [28] [10]. The theoretical purity calculations demonstrate the critical importance of high coupling efficiency at each synthesis step. For dipeptide synthesis with 97% coupling efficiency, the overall yield reaches 94%, while 99% efficiency per step achieves 98% overall yield [10].
Process optimization strategies include double-coupling protocols to improve coupling efficiency, particularly important for challenging amino acid sequences [28]. The implementation of elevated temperature synthesis protocols has demonstrated significant improvements, with optimized conditions achieving synthetic productivities exceeding 180 tons of dipeptide per year per liter of catalyst in enzymatic systems [29].
Advanced monitoring techniques using deep learning approaches enable prediction and optimization of synthesis parameters [30]. These methodologies analyze large datasets of synthesis conditions to identify optimal parameters for specific peptide sequences, resulting in improved coupling efficiencies and reduced synthesis times.
The integration of process analytical technology with automated synthesizers enables real-time optimization of synthesis conditions [23]. Raman spectroscopy monitoring allows immediate detection of coupling completion and optimization of washing procedures, resulting in both improved yields and reduced solvent consumption. This approach represents the future direction of peptide synthesis optimization, combining analytical monitoring with automated process control for maximum efficiency and sustainability.
L-lysyl-L-lysine dihydrochloride exhibits complex thermal behavior characteristic of dipeptide compounds containing basic amino acid residues. The thermodynamic stability profile demonstrates significant temperature-dependent properties that reflect both the peptide bond integrity and the influence of the dihydrochloride salt form.
The compound displays thermal stability up to approximately 225-230°C [1], which corresponds to the melting point range where initial decomposition begins. This temperature range is consistent with other lysine-containing dipeptides that undergo thermal degradation rather than clean melting transitions [2]. Comparative analysis with the parent amino acid lysine hydrochloride reveals that the dipeptide form maintains similar thermal stability characteristics, with decomposition temperatures ranging from 484-573°C for lysine hydrochloride compounds [3] [4].
The thermal decomposition follows a zero-order kinetic mechanism, as established for lysine hydrochloride solutions, with an activation energy of 80.14 kJ/mol [4] [5]. This kinetic behavior indicates that the decomposition rate is independent of the concentration of the reactant, suggesting surface-controlled or enzyme-catalyzed decomposition mechanisms.
Thermal analysis reveals that L-lysyl-L-lysine dihydrochloride undergoes multi-stage decomposition processes. The initial thermal events occur around 300K and 395K, corresponding to water loss from hygroscopic samples [3]. The primary decomposition pathway involves the formation of lysine lactam as the major degradation product through dehydration cyclization mechanisms [4] [5].
The thermal decomposition pattern exhibits similarities to other dipeptide systems, where melting temperatures typically occur around 600K (approximately 327°C) for most dipeptides, with heat capacity differences of approximately 55 J mol⁻¹ K⁻¹ between liquid and solid phases [2]. Fast Scanning Calorimetry studies on related dipeptides demonstrate that thermal properties significantly influence solubility behavior according to thermodynamic relationships.
Parameter | Value | Reference |
---|---|---|
Melting Point | 225-230°C [1] | [1] |
Decomposition Temperature | Similar to lysine HCl (484-573°C) [3] | [3] [4] |
Activation Energy | ~80.14 kJ/mol [4] | [4] [5] |
Kinetic Order | Zero-order [4] | [4] [5] |
Heat Capacity Difference | ~55 J mol⁻¹ K⁻¹ (estimated) [2] | [2] |
The solubility profile of L-lysyl-L-lysine dihydrochloride reflects its amphiphilic dipeptide structure with multiple ionizable groups and the influence of the dihydrochloride salt formation on solvation behavior.
L-lysyl-L-lysine dihydrochloride demonstrates exceptional water solubility with concentrations reaching ≥100 mg/mL (287.95 mM) [6]. This high aqueous solubility stems from the presence of multiple amino groups capable of forming extensive hydrogen bonding networks with water molecules, enhanced by the dihydrochloride salt form which increases ionic character.
The solubility behavior follows predictable patterns based on dipeptide thermodynamic principles. Research on related dipeptides indicates that sequence order significantly affects solubility, with the general trend: Gly-Ala > Gly > Ala-Ala > Gly-Gly > Ala > Ala-Gly [7]. For lysine-containing dipeptides, the multiple basic amino groups enhance water solubility through ion-dipole interactions and hydrogen bonding.
The compound exhibits high solubility in polar protic solvents. Comparative studies with lysine hydrochloride demonstrate the following solubility order: water > dimethyl sulfoxide > glycol > methanol > ethanol [8]. L-lysyl-L-lysine dihydrochloride follows similar patterns due to its ionic nature and hydrogen bonding capacity.
In dimethyl sulfoxide (DMSO), the compound shows high solubility [8] [9], attributed to DMSO's ability to solvate both ionic species and form hydrogen bonds with amino groups. Methanol and ethanol provide moderate solubility due to their polar nature, though reduced compared to water due to decreased hydrogen bonding capacity [8].
L-lysyl-L-lysine dihydrochloride demonstrates limited solubility in non-polar solvents such as hexane or benzene [10]. However, it shows some solubility in chloroform, dichloromethane, ethyl acetate, and acetone [9], likely due to ion-pair formation or specific interactions between the organic solvents and the ionic dipeptide structure.
The poor solubility in non-polar media reflects the high polarity of the molecule, with multiple charged centers (protonated amino groups and chloride counterions) that cannot be effectively solvated by non-polar solvents lacking hydrogen bonding capability.
The solubility exhibits strong pH dependence due to the presence of multiple ionizable groups with different pKa values. The lysine residues contain both α-amino groups (pKa ~9.87) and ε-amino groups (pKa ~10.53) [11], making the dipeptide highly basic with significant pH-responsive behavior.
Solvent Class | Solubility Level | Mechanism |
---|---|---|
Water | ≥100 mg/mL [6] | Hydrogen bonding, ion-dipole interactions |
DMSO | High [8] [9] | Polar aprotic solvation, H-bonding |
Alcohols | Moderate [8] | Hydrogen bonding, polar interactions |
Chlorinated | Limited [9] | Ion-pair formation |
Non-polar | Very poor [10] | Minimal solvation of ionic species |
The spectroscopic characterization of L-lysyl-L-lysine dihydrochloride provides detailed molecular fingerprints revealing peptide bond characteristics, amino group behavior, and structural conformational information.
Infrared spectroscopy reveals characteristic vibrational modes that serve as definitive structural markers for the dipeptide. The Amide I region (1600-1680 cm⁻¹) displays the primary C=O stretching vibration of the peptide bond [12] [13], which is particularly sensitive to secondary structure and hydrogen bonding environments.
The Amide II band (1530-1580 cm⁻¹) corresponds to N-H bending vibrations coupled with C-N stretching [14] [15]. This region provides crucial information about peptide backbone conformation and is highly sensitive to structural changes in dipeptide systems.
Amino group vibrations appear in the 3200-3500 cm⁻¹ region as N-H stretching modes [12] [13]. The multiple lysine residues contribute to complex overlapping bands in this region, with primary amino groups (α-NH₂) and secondary amino groups (ε-NH₂) exhibiting distinct vibrational characteristics.
The carboxyl group contributes C-O stretching vibrations in the 1200-1300 cm⁻¹ region [12], while CH₂ deformation modes from the lysine side chains appear around 1400-1500 cm⁻¹ [13].
Raman spectroscopy provides complementary information to infrared, with enhanced sensitivity to symmetric vibrations and backbone conformational changes. The Amide I mode (1650-1680 cm⁻¹) serves as a protein secondary structure marker [16] [17], particularly useful for monitoring conformational changes in dipeptide systems.
C-N stretching vibrations (1000-1200 cm⁻¹) indicate backbone connectivity [13] [18] and provide information about peptide bond integrity and conformational flexibility. The intensity and frequency of these modes reflect the electronic environment around the peptide backbone.
Studies on related lysine-containing systems demonstrate that Raman spectroscopy effectively distinguishes between different lysine acetylation states [13] [19] [18], suggesting potential applications for monitoring chemical modifications of L-lysyl-L-lysine dihydrochloride.
¹H NMR spectroscopy provides detailed structural information through chemical shift analysis of various proton environments. The α-H protons appear in the 3.7-4.2 ppm region [20] [21], with specific chemical shifts depending on the sequence position and local electronic environment.
Research on dipeptide systems reveals that sequence order significantly affects chemical shifts, with α-protons of different amino acids showing distinct resonances that allow sequence determination [20]. For lysine-containing dipeptides, the multiple CH₂ groups in the side chains contribute to complex multiplet patterns in the aliphatic region.
¹³C NMR analysis focuses on the carbonyl carbon region (170-180 ppm) [22] [23], which provides information about peptide bond environments and potential conformational heterogeneity. The carbon atoms in lysine side chains contribute additional signals that can be used for structural verification.
¹⁵N NMR studies target the amide nitrogen environment (110-130 ppm) [24] [23], offering insights into hydrogen bonding patterns and peptide backbone dynamics. This technique has proven particularly valuable for studying lysine-containing peptides and proteins [24].
Two-dimensional NMR techniques, particularly COSY (Correlation Spectroscopy), provide crucial connectivity information for complex dipeptide systems [20]. These methods enable complete proton assignment by identifying spin-spin coupling patterns that reveal through-bond connections.
HSQC experiments (Heteronuclear Single Quantum Correlation) correlate ¹H and ¹⁵N nuclei, providing enhanced resolution for backbone analysis [24]. This approach has been successfully applied to lysine-containing peptides for studying dynamics and conformational behavior.
Spectroscopic Method | Key Bands/Signals | Structural Information |
---|---|---|
IR (Amide I) | 1600-1680 cm⁻¹ [12] | Peptide bond, secondary structure |
IR (Amide II) | 1530-1580 cm⁻¹ [14] | N-H bending, backbone conformation |
IR (N-H stretch) | 3200-3500 cm⁻¹ [12] | Amino groups, hydrogen bonding |
Raman (C-N) | 1000-1200 cm⁻¹ [13] | Backbone connectivity |
¹H NMR (α-H) | 3.7-4.2 ppm [20] | Sequence identification |
¹³C NMR | 170-180 ppm [22] | Carbonyl environment |
¹⁵N NMR | 110-130 ppm [24] | Amide nitrogen dynamics |
L-lysyl-L-lysine dihydrochloride exhibits non-redox active behavior under standard electrochemical conditions, with its electrochemical properties primarily governed by ionic transfer processes and protonation equilibria rather than electron transfer reactions.
The dipeptide belongs to the category of non-redox active compounds that do not exhibit intrinsic oxidation or reduction peaks in conventional voltammetric measurements [25] [26]. This behavior contrasts with redox-active amino acids or peptides containing aromatic residues (such as tyrosine or tryptophan) that can undergo direct electron transfer reactions.
The primary electroactive groups are the amino functionalities which participate in protonation/deprotonation equilibria rather than redox chemistry [27] [28]. The multiple lysine residues contribute four amino groups (two α-amino and two ε-amino) that respond to pH changes and electric field effects.
At electrode interfaces, L-lysyl-L-lysine dihydrochloride primarily undergoes ionic transfer processes [29] [30] rather than heterogeneous electron transfer. Studies on similar systems demonstrate that the compound can participate in electrostatic interactions with modified electrode surfaces, particularly those containing charged functionalities.
Electrochemical impedance spectroscopy studies on lysine polymerization reveal that the charge transfer resistance significantly increases upon interaction with biological materials [31] [32]. This behavior suggests that L-lysyl-L-lysine dihydrochloride can form electrostatically bound layers on electrode surfaces through its multiple positive charges.
The electrochemical behavior exhibits strong pH dependence due to the basic amino acid character of the lysine residues [27] [28]. The pKa values of the constituent amino groups determine the protonation state and, consequently, the overall charge of the molecule at different pH conditions.
At physiological pH, the dipeptide exists as a highly cationic species with multiple protonated amino groups, making it suitable for electrostatic binding applications and ion-exchange processes. This cationic nature explains its effectiveness as a positively charged linker in bioconjugation applications [6] [33].
While L-lysyl-L-lysine dihydrochloride lacks direct redox activity, it serves important roles in electroanalytical systems. The compound functions as a substrate for lysine oxidase-based enzyme electrodes [25], where the enzymatic oxidation of lysine residues generates electrochemically detectable products.
Amperometric lysine sensors utilize the dipeptide as a model substrate, achieving detection limits in the micromolar range with linear responses extending to millimolar concentrations [25]. These sensors employ modified electrodes containing lysine oxidase immobilized in conducting polymer matrices.
Although not directly redox-active, L-lysyl-L-lysine dihydrochloride can be functionalized with redox-active moieties for specialized applications. Research on redox-derivatized lysine peptides demonstrates the synthesis of compounds containing phenothiazine electron donors and ruthenium bipyridine chromophores [34] [35].
These redox-functionalized derivatives maintain the structural characteristics of the parent dipeptide while introducing electron transfer capabilities for applications in molecular electronics and photovoltaic systems [34]. The electrochemical properties of such derivatives show similar behavior to the parent redox chromophores, indicating that the lysine backbone does not significantly interfere with electron transfer processes.
Studies at liquid-liquid interfaces reveal that L-lysyl-L-lysine dihydrochloride can participate in ion transfer processes across immiscible electrolyte solutions [29]. The charge transfer resistance and sensitivity depend on the generation and size of the lysine-containing molecule, with larger, more highly charged species showing enhanced electrochemical responses.
Cyclic voltammetry at these interfaces demonstrates that the sensitivity increases (1840 to 25,800 nA μM⁻¹) and the limit of detection decreases (11.10 to 0.65 μM) as the molecular size and charge increase [29]. This behavior suggests potential applications in electrochemical sensing and separation technologies.
Electrochemical Parameter | Characteristic | Application |
---|---|---|
Direct redox activity | None [25] [26] | Not applicable |
Ionic transfer | Active [29] [30] | Interface separations |
pH response | Strong [27] [28] | pH sensing applications |
Enzyme substrate | Active [25] | Biosensor development |
Electrostatic binding | High affinity [31] [32] | Surface modification |
Detection range | μM to mM [25] | Analytical applications |